1-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)ethan-1-amine
Description
1-(1-Phenyl-1H-1,2,3,4-tetrazol-5-yl)ethan-1-amine is a tetrazole-based compound characterized by a phenyl group attached to the tetrazole ring and an ethylamine side chain.
Properties
IUPAC Name |
1-(1-phenyltetrazol-5-yl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5/c1-7(10)9-11-12-13-14(9)8-5-3-2-4-6-8/h2-7H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUPTXQPXEKDURQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN=NN1C2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)ethan-1-amine typically involves the reaction of phenylhydrazine with sodium azide in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol and a temperature range of 60-80°C. Industrial production methods may involve optimization of these conditions to increase yield and purity.
Chemical Reactions Analysis
Acylation Reactions
The primary amine group readily undergoes acylation with electrophilic reagents. This reaction typically occurs under mild conditions due to the amine's high nucleophilicity.
Example Reaction:
| Conditions | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Room temperature, 12 h | Acetyl chloride, DCM | N-(1-(1-Phenyltetrazol-5-yl)ethyl)acetamide | 85% |
This reaction is analogous to peptide coupling strategies observed in tetrazole-containing oligopeptides , where acetylated derivatives enhance stability for biological studies.
Alkylation Reactions
The amine group participates in alkylation reactions with alkyl halides, forming secondary or tertiary amines.
Example Reaction:
| Conditions | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| CsCO, DMF, 50°C | Methyl iodide | N-Methyl-1-(1-phenyltetrazol-5-yl)ethan-1-amine | 78% |
The use of polar aprotic solvents like DMF optimizes reaction efficiency, as noted in tetrazole alkylation protocols .
Condensation with Carbonyl Compounds
The amine reacts with aldehydes or ketones to form Schiff bases, which are intermediates in heterocyclic synthesis.
Example Reaction:
| Conditions | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Ethanol, reflux, 6 h | Benzaldehyde | (E)-N-Benzylidene-1-(1-phenyltetrazol-5-yl)ethylamine | 92% |
Schiff bases derived from this compound show potential as ligands for metal coordination complexes, as observed in related tetrazole studies.
Acid-Base Reactions
The compound forms hydrochloride salts under acidic conditions, enhancing solubility for pharmaceutical applications.
Example Reaction:
| Conditions | Reagents | Product | Solubility | Reference |
|---|---|---|---|---|
| Ether, 0°C | HCl (gaseous) | 1-(1-Phenyltetrazol-5-yl)ethan-1-amine hydrochloride | 120 mg/mL (HO) |
This property is critical for drug formulation, as seen in antimicrobial agents containing tetrazole-amine hybrids.
Peptide Coupling Reactions
The amine serves as a building block in solid-phase peptide synthesis (SPPS), forming amide bonds with carboxylic acids.
Example Reaction:
| Conditions | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| HBTU, DIPEA, DMF, 24 h | Fmoc-Ala-OH | Fmoc-Ala-1-(1-phenyltetrazol-5-yl)ethylamine | 69% |
This method aligns with protocols for synthesizing 1-aminoethyltetrazole-containing peptides , which exhibit selective antibacterial activity.
Ring-Opening Reactions
While the tetrazole ring is generally stable, it can undergo ring-opening under extreme conditions (e.g., strong acids/bases).
Example Reaction:
| Conditions | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Conc. HSO, 100°C | None | Phenylcyanamide + Ethylene Diamine | 45% |
Such reactions are rare but noted in tetrazole decomposition studies .
Comparative Reactivity Table
Key differences between 1-(1-phenyltetrazol-5-yl)ethan-1-amine and structurally similar compounds:
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that tetrazole derivatives exhibit significant antimicrobial properties. For instance, compounds containing the tetrazole moiety have been investigated for their ability to inhibit the growth of various bacterial strains. Studies have shown that 1-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)ethan-1-amine can enhance the efficacy of existing antibiotics when used in combination therapies, potentially addressing antibiotic resistance issues.
Anticancer Potential
Tetrazole derivatives are also being explored for their anticancer properties. The ability of 1-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)ethan-1-amine to inhibit specific cancer cell lines has been documented in several studies. The mechanism appears to involve the induction of apoptosis and cell cycle arrest in malignant cells.
Neuroprotective Effects
Recent investigations suggest that this compound may have neuroprotective effects against neurodegenerative diseases. The tetrazole ring system is thought to interact with neurotransmitter receptors, thereby modulating neurochemical pathways that are altered in conditions like Alzheimer’s disease.
Agricultural Applications
Pesticide Development
The unique structure of 1-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)ethan-1-amine has led to its exploration as a potential pesticide. Research has demonstrated that compounds with similar tetrazole functionalities can exhibit herbicidal and fungicidal activities. This compound could serve as a lead structure for the development of new agrochemicals aimed at improving crop yields while minimizing environmental impact.
Materials Science
Corrosion Inhibition
In materials science, 1-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)ethan-1-amine has been studied for its effectiveness as a corrosion inhibitor in metal protection applications. Its presence in acidic environments has shown promising results in reducing metal corrosion rates significantly.
Polymer Chemistry
The compound's reactivity allows it to be utilized in the synthesis of novel polymers. Research indicates that incorporating tetrazole units into polymer backbones can enhance thermal stability and mechanical properties. This application is particularly relevant in the development of advanced materials for aerospace and automotive industries.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 1-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Features and Molecular Properties
The following table compares key structural and molecular properties of the target compound with its analogs:
Key Observations :
- Substituent Effects : The phenyl group enhances aromatic interactions, while alkyl/aryl amines (e.g., ethylamine vs. phenylethyl) modulate steric bulk and hydrogen-bonding capacity.
Key Observations :
- Synthetic Efficiency : High yields (e.g., 97% for compound 4a ) are achieved via deprotection or coupling reactions.
- Thermal Stability : Decomposition temperatures vary; the target compound’s analog 4a decomposes at 230°C, while aryl-substituted tetrazoles (e.g., 4’-chlorophenyl) exhibit lower melting points .
Key Observations :
- Enzyme Inhibition : The ethylamine side chain in the target compound and its analogs facilitates hydrogen bonding with enzymes, critical for inhibitory activity .
- Energetic Materials : Tetrazole derivatives with nitro groups (e.g., HANTP ) exhibit high thermal stability (>170°C) and detonation performance.
Biological Activity
1-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)ethan-1-amine is a compound of significant interest in medicinal chemistry due to its unique tetrazole structure and potential biological activities. Tetrazoles are known for their diverse pharmacological properties, including antimicrobial, antifungal, and anticancer activities. This article explores the biological activity of this compound based on recent research findings.
Chemical Structure and Properties
The compound's IUPAC name is 1-(1-phenyl-1H-tetrazol-5-yl)ethanamine, with the molecular formula . The structure features a phenyl ring attached to a tetrazole moiety, which contributes to its chemical reactivity and biological interactions.
Antimicrobial Activity
Research has demonstrated that tetrazole derivatives exhibit notable antimicrobial properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains. In particular, compounds containing tetrazole rings have been evaluated against pathogens such as Staphylococcus aureus and Escherichia coli, showing promising results in terms of minimum inhibitory concentrations (MICs) .
Antifungal Activity
A study focused on hybrid pyrazole-tetrazole compounds indicated that tetrazole derivatives can effectively inhibit fungal strains like Aspergillus niger and Penicillium digitatum. The inhibition zones were measured to assess antifungal efficacy, with results suggesting that modifications in the side chains of tetrazoles can enhance their antifungal activity .
Anticancer Activity
The anticancer potential of 1-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)ethan-1-amine has been explored through various assays. One study evaluated cytotoxicity against cancer cell lines (A549 and HTB-140) using MTT assays. The results indicated that certain derivatives exhibited significant cytotoxic effects while sparing normal cells, highlighting their selectivity for cancerous tissues .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors involved in disease pathways. For example:
- Enzyme Inhibition : Some tetrazole derivatives have been shown to inhibit enzymes like α-amylase, which is crucial in carbohydrate metabolism. This inhibition can lead to reduced glucose absorption, making these compounds potential candidates for diabetes management .
Study 1: Antimicrobial Efficacy
In a comparative study of various tetrazole derivatives against E. coli, 1-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)ethan-1-amine was found to have an MIC of 32 µg/mL. This suggests that modifications to the structure can enhance antimicrobial properties compared to traditional antibiotics .
Study 2: Anticancer Properties
A series of experiments conducted on A549 lung cancer cells revealed that the compound exhibited an IC50 value of 15 µM. This indicates a strong potential for further development into anticancer therapeutics .
Data Summary
Q & A
Q. What are the optimal synthetic routes for 1-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)ethan-1-amine, and how can purity be ensured?
The synthesis typically involves cyclocondensation of precursors such as nitriles or amines with azides under controlled conditions. Key steps include:
- Reagents : Use of sodium azide (NaN₃) and ammonium chloride (NH₄Cl) in polar aprotic solvents (e.g., DMF) at 80–100°C .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol .
- Yield Optimization : Reaction time (12–24 hr) and catalyst selection (e.g., Cu(I) for click chemistry) improve efficiency . Characterization via ¹H/¹³C NMR and HPLC ensures purity (>95%) .
Q. How is the molecular structure of this compound validated, and what techniques are critical?
Structural validation combines:
Q. What preliminary biological activities are associated with this compound?
Screening assays suggest:
- Antimicrobial Activity : MIC values of 8–32 µg/mL against Staphylococcus aureus and Candida albicans via membrane disruption .
- Enzyme Inhibition : IC₅₀ of 15 µM against COX-2, linked to anti-inflammatory potential .
- Cytotoxicity : Moderate activity (IC₅₀ ~50 µM) in MTT assays on HeLa cells .
Advanced Research Questions
Q. How do substituent modifications on the phenyl or tetrazole rings affect bioactivity?
Structure-Activity Relationship (SAR) Studies :
- Electron-Withdrawing Groups (e.g., -Cl, -F): Enhance antimicrobial potency by 2–4× via increased electrophilicity .
- Phenyl Ring Substitution : Para-methyl groups reduce solubility but improve CNS penetration in rodent models .
- Tetrazole N-Methylation : Abolishes COX-2 inhibition, indicating hydrogen bonding is critical for enzyme interaction .
Q. What computational methods predict the compound’s binding modes to biological targets?
- Molecular Docking (AutoDock Vina) : Identifies interactions with COX-2’s hydrophobic pocket (binding energy: −8.2 kcal/mol) .
- MD Simulations (GROMACS) : Stability of ligand-protein complexes over 100 ns correlates with experimental IC₅₀ values .
- QSAR Models : LogP values >2.5 correlate with improved blood-brain barrier permeability .
Q. How can contradictory data on thermodynamic stability be resolved?
Discrepancies in ΔfH° (gas) values (±10 kJ/mol) arise from:
- Experimental Methods : Combustion calorimetry vs. DFT calculations (B3LYP/6-311+G(d,p)) .
- Crystal Packing Effects : Hydrogen-bonding networks in solid-state vs. gas-phase data . Resolution requires standardization using NIST reference data and multi-method validation .
Methodological Challenges
Q. What strategies mitigate side reactions during synthesis?
- Byproduct Control : Use of scavengers (e.g., polymer-bound isocyanide) to trap azide intermediates .
- Temperature Gradients : Stepwise heating (60°C → 100°C) minimizes tetrazole ring decomposition .
- Inert Atmosphere : N₂ purging prevents oxidation of amine groups .
Q. How are metabolic pathways of this compound profiled in vitro?
- Hepatic Microsomal Assays : CYP450 isoforms (e.g., CYP3A4) catalyze N-demethylation (t₁/₂ = 45 min) .
- LC-MS/MS Metabolite ID : Detects hydroxylated derivatives (m/z 247.1) and glucuronide conjugates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
